Trichloroamphenicol
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Overview
Description
Trichloroamphenicol: is a derivative of chloramphenicol, a broad-spectrum antibiotic that was first introduced into medicinal use in the mid-20th century. Chloramphenicol is known for its ability to inhibit bacterial protein synthesis, making it effective against a wide range of bacterial infections . This compound, as its name suggests, contains three chlorine atoms, which may alter its chemical properties and biological activity compared to its parent compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trichloroamphenicol typically involves the chlorination of chloramphenicol. This can be achieved through various chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent decomposition .
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors with precise temperature and pressure controls to ensure high yield and purity. The final product is purified through crystallization or chromatography techniques to remove any impurities .
Chemical Reactions Analysis
Types of Reactions: Trichloroamphenicol undergoes various chemical reactions, including:
Oxidation: It can be oxidized by strong oxidizing agents like potassium permanganate.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the chlorine atoms, with reagents such as sodium methoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of methoxy derivatives.
Scientific Research Applications
Chemistry: Trichloroamphenicol is used as a model compound in studying the effects of halogenation on antibiotic activity.
Biology: In biological research, this compound is used to study its effects on bacterial protein synthesis. It serves as a tool to investigate the mechanisms of antibiotic resistance and the role of chlorinated compounds in microbial metabolism .
Medicine: While not commonly used in clinical settings due to potential toxicity, this compound is studied for its potential use in treating resistant bacterial strains. Its efficacy and safety profile are subjects of ongoing research .
Industry: In the pharmaceutical industry, this compound is used in the development of new antibiotics and as a reference compound in quality control processes .
Mechanism of Action
Trichloroamphenicol exerts its effects by binding to the bacterial ribosome, specifically the 50S subunit, and inhibiting the peptidyl transferase activity. This prevents the formation of peptide bonds during protein synthesis, leading to the inhibition of bacterial growth . The presence of chlorine atoms may enhance its binding affinity and stability, making it a potent inhibitor of protein synthesis .
Comparison with Similar Compounds
Chloramphenicol: The parent compound, known for its broad-spectrum antibiotic activity.
Fluoroamphenicol: A fluorinated derivative with enhanced activity against certain bacterial strains.
Nitroamphenicol: A nitro-substituted derivative with different pharmacokinetic properties.
Uniqueness: Trichloroamphenicol is unique due to the presence of three chlorine atoms, which may confer increased chemical stability and altered biological activity. Its distinct chemical structure makes it a valuable compound for studying the effects of halogenation on antibiotic properties .
Properties
CAS No. |
19934-51-1 |
---|---|
Molecular Formula |
C11H11Cl3N2O5 |
Molecular Weight |
357.6 g/mol |
IUPAC Name |
2,2,2-trichloro-N-[(1R,2R)-1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl]acetamide |
InChI |
InChI=1S/C11H11Cl3N2O5/c12-11(13,14)10(19)15-8(5-17)9(18)6-1-3-7(4-2-6)16(20)21/h1-4,8-9,17-18H,5H2,(H,15,19)/t8-,9-/m1/s1 |
InChI Key |
HJVZRGXFMSSOMS-RKDXNWHRSA-N |
Isomeric SMILES |
C1=CC(=CC=C1[C@H]([C@@H](CO)NC(=O)C(Cl)(Cl)Cl)O)[N+](=O)[O-] |
Canonical SMILES |
C1=CC(=CC=C1C(C(CO)NC(=O)C(Cl)(Cl)Cl)O)[N+](=O)[O-] |
Origin of Product |
United States |
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